![molecular formula C18H15F3O4 B14347705 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid CAS No. 93358-55-5](/img/structure/B14347705.png)
4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid is an organic compound known for its unique chemical structure and properties. It belongs to the class of aryloxyphenoxypropionic acids, which are commonly used as herbicides. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)phenol with 3-bromophenol to form a biphenyl ether intermediate. This intermediate is then subjected to further reactions, such as the addition of pent-2-enoic acid, to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as trifluoromethyl-substituted ketones, alcohols, and halides. These derivatives have distinct chemical and physical properties that make them useful in different applications .
Scientific Research Applications
4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as herbicidal and pesticidal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid involves its interaction with specific molecular targets and pathways. In herbicidal applications, the compound inhibits the synthesis of fatty acids in plants, leading to their death. The trifluoromethyl groups enhance the compound’s ability to penetrate plant cells and disrupt metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylacetic acid
Uniqueness
Compared to similar compounds, 4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid is unique due to its specific structural arrangement and the presence of multiple trifluoromethyl groups. These features contribute to its high reactivity, stability, and effectiveness as a herbicide .
Properties
CAS No. |
93358-55-5 |
|---|---|
Molecular Formula |
C18H15F3O4 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
4-[3-[4-(trifluoromethyl)phenoxy]phenoxy]pent-2-enoic acid |
InChI |
InChI=1S/C18H15F3O4/c1-12(5-10-17(22)23)24-15-3-2-4-16(11-15)25-14-8-6-13(7-9-14)18(19,20)21/h2-12H,1H3,(H,22,23) |
InChI Key |
ZDSZFDBPRXGMJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(=O)O)OC1=CC=CC(=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


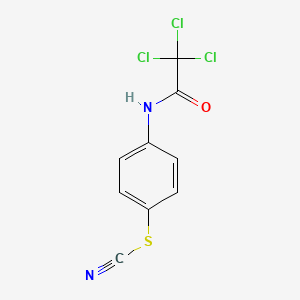
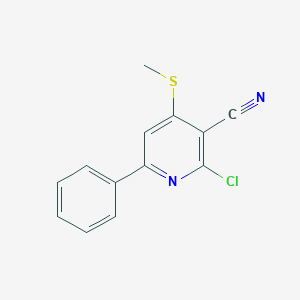
![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)
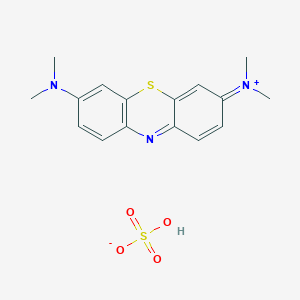
![Ethyl 1H-[1,2,3]triazolo[4,5-b]pyridine-1-carboxylate](/img/structure/B14347648.png)
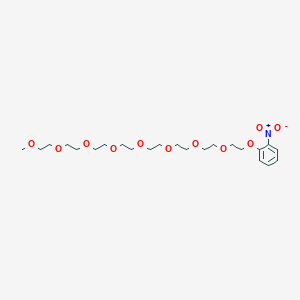
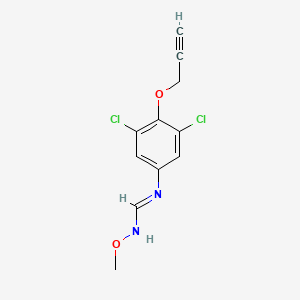
![[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol](/img/structure/B14347657.png)
![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)
![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)
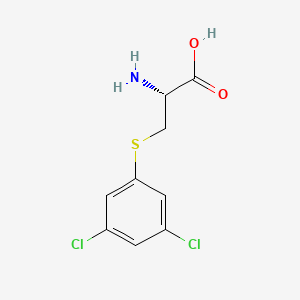
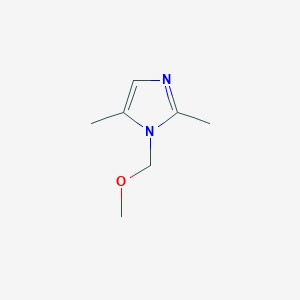

![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)
